molecular formula C9H9N3O B180448 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 76629-36-2

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B180448
CAS No.: 76629-36-2
M. Wt: 175.19 g/mol
InChI Key: PENHPXCQTHIVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (CAS 76629-36-2) is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and an aniline moiety at the 2-position. Its molecular formula is C₉H₉N₃O, with a molecular weight of 175.19 g/mol . The 1,2,4-oxadiazole ring is known for metabolic stability, making this compound a valuable intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors or antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Properties

  • Molecular Formula : C9H9N3O
  • Molecular Weight : 175.19 g/mol
  • Appearance : Typically appears as a solid at room temperature.

Chemical Research

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in materials science and catalysis .

Biological Applications

The compound and its derivatives have shown promise as enzyme inhibitors and bioactive agents. Research indicates that certain derivatives exhibit potential therapeutic properties such as:

  • Anticancer Activity : Studies have highlighted the efficacy of oxadiazole derivatives against various cancer cell lines, suggesting their role as apoptosis inducers .
  • Antimicrobial Properties : Some derivatives have been investigated for their ability to combat bacterial and fungal infections .

Medicinal Chemistry

Research has explored the therapeutic potential of 1,2,4-oxadiazole derivatives for various medical applications:

  • Anticancer Agents : Derivatives of this compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. For instance, one study reported a derivative with an IC50 value of approximately 92.4 µM against multiple cancer cell lines .
  • Anti-inflammatory and Analgesic Properties : Some studies suggest that oxadiazole derivatives may also exhibit anti-inflammatory effects, making them candidates for further pharmacological exploration .

Industrial Applications

In industry, this compound is utilized in:

  • The development of energetic materials , which are essential in propellants and explosives.
  • The creation of fluorescent dyes used in various applications including biological imaging.
  • The formulation of sensors that can detect specific chemical species due to their unique optical properties .

Case Study 1: Anticancer Activity

A study by Kucukoglu et al. synthesized Schiff bases fused with 1,2,4-oxadiazoles and evaluated their activity against eight cancer cell lines. The results indicated that some compounds exhibited higher biological potency than standard chemotherapy agents like 5-fluorouracil .

Case Study 2: Enzyme Inhibition

Research conducted by Moniot et al. investigated a series of substituted oxadiazole derivatives as selective inhibitors for specific enzymes involved in cancer progression. Their findings support the potential use of these compounds in therapeutic settings aimed at cancer treatment .

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy . The compound’s effects are mediated through binding to these targets and modulating their activity, leading to the desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline with its analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Substituent on Oxadiazole Key Properties/Applications
This compound C₉H₉N₃O 175.19 76629-36-2 Methyl (ortho) Drug intermediate, metabolic stability
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline C₉H₉N₃O 175.19 76635-31-9 Methyl (para) Positional isomer; altered electronic effects
2-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]aniline C₁₁H₈N₃OS 230.26 1018131-83-3 2-Thienyl Enhanced π-conjugation; potential optoelectronic applications
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline C₁₀H₁₁N₃O 189.21 1015846-75-9 Ethyl Increased lipophilicity; improved membrane permeability
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline C₁₃H₁₀N₃O 224.24 40077-67-6 Phenyl Bulkier substituent; potential kinase inhibition

Biological Activity

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a 1,2,4-oxadiazole ring substituted with a methyl group and an aniline moiety. The presence of the oxadiazole ring is crucial for its biological activity, as it can interact with various molecular targets within biological systems.

Biological Activity Overview

The biological activities of oxadiazole derivatives have been extensively studied. Notably, 1,2,4-oxadiazole compounds exhibit a range of pharmacological effects including:

  • Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some compounds display activity against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory pathways.

Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives possess notable anticancer properties. For instance:

  • Cytotoxicity : The compound has been tested against several cancer cell lines including human breast adenocarcinoma (MCF-7), lung adenocarcinoma (A549), and colon cancer (HT-29). In vitro assays revealed IC50 values indicating significant cytotoxicity. For example:
    Cell LineIC50 (µM)
    MCF-72.76
    A5499.27
    HT-291.143

These values suggest that the compound is particularly effective against renal cancer cells.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Kinases : The oxadiazole ring can inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Flow cytometry assays indicate that this compound can induce apoptosis in a dose-dependent manner across various cancer cell lines .
  • Targeting Carbonic Anhydrases : Some studies highlight the ability of oxadiazole derivatives to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

Case Studies

Several case studies have illustrated the potential of oxadiazole derivatives in drug discovery:

  • Synthesis and Evaluation : A study synthesized various derivatives of 1,2,4-oxadiazoles and evaluated their anticancer activity. Notably, one derivative showed higher potency than traditional chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameBiological ActivityIC50 (µM)
DoxorubicinAnticancer~10
3-Methyl-1,2,4-Oxadiazole DerivativeAnticancer~5
This compoundAnticancer2.76

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, and how do reaction conditions influence yield and purity?

The compound can be synthesized via cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium under ambient conditions, avoiding protective groups . Alternative methods involve condensation reactions with hydroxylamine hydrochloride in dioxane/glacial acetic acid, followed by neutralization with sodium hydroxide, achieving yields >70% . Key factors include solvent choice (polar aprotic solvents enhance reactivity) and temperature control (ambient to 110°C depending on the step).

Q. How is the structural integrity of this compound validated in synthetic workflows?

Characterization relies on 1H/13C NMR for confirming aromatic protons (δ 6.8–7.5 ppm) and oxadiazole carbons (δ 160–170 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 190.0978 for C9H9N3O). For crystalline derivatives, X-ray diffraction (using SHELX programs ) resolves bond angles and confirms the oxadiazole ring planarity.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what functional is optimal?

Hybrid functionals like B3LYP (incorporating exact exchange terms) are recommended for calculating frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Studies show B3LYP achieves <2.4 kcal/mol deviation in thermochemical properties, critical for predicting reactivity in nucleophilic aromatic substitutions . Basis sets like 6-311++G(d,p) are suitable for modeling substituent effects on electron density.

Q. What strategies resolve contradictory bioactivity data for this compound derivatives in antimicrobial assays?

Discrepancies in MIC values (e.g., vs. S. aureus in ) may arise from regioisomeric impurities or solubility limitations . Mitigation includes:

  • HPLC-PDA to verify purity (>98%).
  • LogP optimization via substituent tuning (e.g., adding methyl groups to enhance membrane permeability).
  • Dose-response curves to differentiate true activity from assay artifacts.

Q. How does the 1,2,4-oxadiazole moiety influence pharmacological target engagement in cancer or antiviral studies?

The oxadiazole ring acts as a hydrogen-bond acceptor , enabling interactions with kinase ATP-binding pockets (e.g., p38 MAP kinase inhibition ). In derivatives like N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (), the motif stabilizes hydrophobic contacts in enzymatic assays. Molecular docking (AutoDock Vina) and MM-PBSA binding energy calculations are used to prioritize candidates.

Q. Methodological Guidance

Q. What analytical workflows are recommended for detecting decomposition products during storage?

  • Stability-indicating UPLC-MS : Monitor for hydrolytic cleavage (e.g., oxadiazole ring opening under acidic conditions).
  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
  • Solid-state NMR : Detect amorphous-to-crystalline transitions affecting shelf life.

Q. How are regioselectivity challenges addressed in modifying the aniline or oxadiazole subunits?

  • Protecting group strategies : Use Boc for amine protection during oxadiazole formation .
  • Microwave-assisted synthesis : Enhances regioselectivity in cycloadditions (e.g., 1,3-dipolar reactions with nitrile oxides) .
  • Computational screening : DFT-based transition-state modeling predicts favorable reaction pathways.

Properties

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENHPXCQTHIVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506541
Record name 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76629-36-2
Record name 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1H-benzo[d][1,3]oxazine-2,4-dione (3.5 g) in THF (35 mL) was treated with N-hydroxy-acetamidine (1.7 g), and DIEA (8 mL). The reaction mixture was microwave heated at 180° C. for 5 minutes, concentrated and purified by silica gel chromatography to afford 2.6 g of 2-(3-methyl-[1,2,4]oxadiazol-5-yl)-phenylamine: 1H NMR (300 MHz, CDCl3) δ 8.0 (d, 1H), 7.4 (t, 1H), 6.9 (m, 2H), 6.0 (bs, 2H), 2.6 (s, 3H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole (1.0 g, 4.8 mmol) in dioxane (11 mL) at 80°0 C. was treated with 11 mL of an aqueous solution of sodium sulfide nonahydrate (2.55 g, 10.6 mmol), also at 80° C. After stirring at that temperature for 45 minutes, the reaction was diluted with water (15 mL) and cooled in an ice bath. The resulting precipitate was collected by filtration and rinsed with water to afford 3-methyl-5-(2-aminophenyl)-1,2,4-oxadiazole (522 mg).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.